molecular formula C11H14ClNO2 B13661995 Methyl 2-(4-amino-3-chlorophenyl)butanoate

Methyl 2-(4-amino-3-chlorophenyl)butanoate

Cat. No.: B13661995
M. Wt: 227.69 g/mol
InChI Key: YTSODSZKHXEENY-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-chlorophenyl)butanoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of butanoic acid and features an amino group and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-3-chlorophenyl)butanoate typically involves the esterification of 2-(4-amino-3-chlorophenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-chlorophenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-amino-3-chlorophenyl)butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-chlorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the chlorine atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-amino-4-chlorophenyl)butanoate
  • Methyl 4-amino-3-(4-chlorophenyl)butanoate hydrochloride

Uniqueness

Methyl 2-(4-amino-3-chlorophenyl)butanoate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

methyl 2-(4-amino-3-chlorophenyl)butanoate

InChI

InChI=1S/C11H14ClNO2/c1-3-8(11(14)15-2)7-4-5-10(13)9(12)6-7/h4-6,8H,3,13H2,1-2H3

InChI Key

YTSODSZKHXEENY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)N)Cl)C(=O)OC

Origin of Product

United States

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